N,N-Didesmethylvenlafaxine
Description
Contextualization as a Metabolite of Venlafaxine (B1195380) and Desvenlafaxine (B1082)
N,N-Didesmethylvenlafaxine, also known as Dinorvenlafaxine, is a downstream product of the extensive metabolism that venlafaxine undergoes in the body. nih.gov Following oral administration, venlafaxine is subject to significant first-pass metabolism in the liver, a process mediated by a group of enzymes known as the cytochrome P450 (CYP) system. drugbank.comwikipedia.orgdrugs.comwikidoc.org
The primary metabolic pathway for venlafaxine involves O-demethylation by the CYP2D6 enzyme to form O-desmethylvenlafaxine (ODV), which is itself a potent and pharmacologically active antidepressant known as desvenlafaxine. drugbank.comwikipedia.orgwikidoc.orgnih.gov A secondary, less dominant pathway involves N-demethylation by enzymes including CYP3A4 and CYP2C19, which produces N-desmethylvenlafaxine (NDV). drugbank.comresearchgate.net this compound is formed through the sequential removal of both methyl groups from the nitrogen atom of the parent venlafaxine molecule. nih.gov
The metabolic cascade can also proceed from the primary metabolites. ODV (desvenlafaxine) and NDV can be further metabolized to form N,O-didesmethylvenlafaxine (NODV), a separate and distinct compound. drugbank.comresearchgate.netwalshmedicalmedia.comfrontiersin.orgpharmgkb.org The oxidative metabolism of desvenlafaxine to NODV is a minor pathway mediated by CYP3A4. drugbank.comnih.gov It is important to distinguish this compound (which retains the O-methyl group) from N,O-didesmethylvenlafaxine (which has both the N-methyl and O-methyl groups removed). nih.govchemicea.com The formation of these various metabolites is influenced by an individual's genetic makeup, particularly variations in the genes coding for CYP enzymes like CYP2D6 and CYP2C19. g-standaard.nlncats.io
| Parent Compound | Key Metabolites | Primary Enzyme(s) Involved |
|---|---|---|
| Venlafaxine | O-desmethylvenlafaxine (ODV / Desvenlafaxine) | CYP2D6 drugbank.comwikidoc.orgnih.gov |
| Venlafaxine | N-desmethylvenlafaxine (NDV) | CYP3A4, CYP2C19, CYP2C9 drugbank.comresearchgate.net |
| Venlafaxine | This compound | Sequential N-demethylation nih.govnih.gov |
| Desvenlafaxine (ODV) | N,O-didesmethylvenlafaxine (NODV) | CYP3A4 drugbank.comnih.gov |
| N-desmethylvenlafaxine (NDV) | N,O-didesmethylvenlafaxine (NODV) | CYP2D6, CYP2C19, CYP3A4 drugbank.compharmgkb.org |
Role in Pharmacological Activity and Therapeutic Profiles of Parent Compounds
The therapeutic effects of venlafaxine are primarily attributed to the parent drug and its major active metabolite, O-desmethylvenlafaxine (ODV), which are both potent inhibitors of serotonin (B10506) and norepinephrine (B1679862) reuptake. drugbank.comwikidoc.org These actions increase the levels of these neurotransmitters in the brain, which is believed to be the basis of their antidepressant effect. drugbank.comwikipedia.org
In contrast, downstream metabolites like this compound are generally considered to be minor or to have no significant pharmacological activity. researchgate.netfrontiersin.orgpharmgkb.org Research indicates that secondary metabolites such as N-desmethylvenlafaxine and N,O-desmethylvenlafaxine are significantly less effective at inhibiting the reuptake of serotonin and norepinephrine compared to venlafaxine itself.
| Compound | Primary Pharmacological Action | Relative Contribution to Therapeutic Effect |
|---|---|---|
| Venlafaxine | Potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) drugbank.comwikidoc.org | Major |
| O-desmethylvenlafaxine (ODV) | Potent SNRI, equipotent to venlafaxine wikipedia.orgwikidoc.orgsysrevpharm.org | Major |
| N-desmethylvenlafaxine (NDV) | Weak SNRI activity pharmgkb.org | Minor/Negligible |
| This compound | Reported weak inhibitor of imipramine (B1671792) receptor binding (IC50 = 900 nM) ncats.io | Considered negligible |
| N,O-didesmethylvenlafaxine (NODV) | Considered pharmacologically inactive researchgate.netpharmgkb.org | Negligible |
Significance in Pharmaceutical Quality Control and Impurity Profiling
The primary significance of this compound in the pharmaceutical industry lies in its role as a process impurity and metabolite. nih.govncats.io It is officially recognized as "Venlafaxine EP Impurity C" in pharmacopeial standards. ncats.iotlcstandards.com The manufacturing process of any active pharmaceutical ingredient (API) can result in the formation of related substances, including intermediates and degradation products. Regulatory authorities require that these impurities be identified, monitored, and controlled within strict limits to ensure the quality, safety, and consistency of the final drug product.
The presence of this compound in venlafaxine API or finished dosage forms serves as a marker for the control of the manufacturing process. Its quantification is essential for batch release testing and stability studies. Furthermore, as a metabolite, it is a critical reference standard for bioanalytical methods used in pharmacokinetic studies.
Advanced analytical techniques are employed for the detection and quantification of this compound. High-performance liquid chromatography (HPLC) with fluorescence or UV detection and, more recently, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are used to measure trace levels of this compound in both pharmaceutical formulations and biological matrices like plasma and hair. nih.govnih.gov The ability to accurately measure this compound and other metabolites allows for unequivocal documentation of drug exposure and metabolism. nih.gov
| Analytical Method | Matrix/Application | Purpose |
|---|---|---|
| HPLC with Fluorescence/UV Detection | Pharmaceutical Formulations, Human Plasma nih.gov | Quantification for quality control and pharmacokinetic studies. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Human Plasma, Serum, Urine | Highly sensitive and specific determination for bioequivalence and therapeutic drug monitoring. |
| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | Human Hair, Marine Organisms nih.govifremer.fr | Identification and quantification of metabolites for exposure assessment and environmental monitoring. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQHIQRIIBKNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891440 | |
| Record name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93413-77-5 | |
| Record name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Didesmethylvenlafaxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIDESMETHYLVENLAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3235EO37UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological and Neurobiological Investigations of N,n Didesmethylvenlafaxine
Monoamine Transporter Inhibition Profile
The principal mechanism of action for venlafaxine (B1195380) and its metabolites is the inhibition of monoamine transporters, which potentiates neurotransmitter activity in the central nervous system (CNS). google.comhres.cancats.io N,N-Didesmethylvenlafaxine's activity at these transporters has been characterized as significantly weaker than that of venlafaxine and ODV.
This compound is a less potent inhibitor of serotonin (B10506) reuptake compared to its parent compounds. pharmgkb.org In vitro studies have demonstrated its activity at the serotonin transporter. Specifically, this compound was found to inhibit the binding of [3H]imipramine to the imipramine (B1671792) receptor in rat brain tissue with an IC50 value of 900 nM. ncats.io This indicates a measurable but comparatively weak interaction with the serotonin transporter system.
Similar to its effect on serotonin, the inhibitory activity of this compound on norepinephrine (B1679862) reuptake is considerably lower than that of venlafaxine and O-desmethylvenlafaxine. pharmgkb.org Research classifies it as a weak inhibitor of the norepinephrine transporter. pharmgkb.org
Venlafaxine and O-desmethylvenlafaxine are recognized as weak inhibitors of dopamine (B1211576) reuptake. google.comncats.io The secondary metabolite, this compound, demonstrates an even less significant inhibition of dopamine reuptake.
Comparative Pharmacological Activity with Venlafaxine and O-Desmethylvenlafaxine
Interactive Table: Comparative Monoamine Transporter Inhibition
| Compound | Serotonin (5-HT) Reuptake Inhibition | Norepinephrine (NE) Reuptake Inhibition | Dopamine (DA) Reuptake Inhibition |
| Venlafaxine | Potent hres.ca | Potent hres.ca | Weak google.comncats.io |
| O-Desmethylvenlafaxine (ODV) | Potent hres.ca | Potent hres.ca | Weak google.comncats.io |
| This compound | Considerably Less Potent / Weak pharmgkb.org | Considerably Less Potent / Weak pharmgkb.org | Significantly Less Potent than parent drug |
Receptor Binding Affinity Studies (e.g., muscarinic-cholinergic, H1-histaminergic, α1-adrenergic receptors)
A key feature of the pharmacological profile of venlafaxine and its primary metabolite, O-desmethylvenlafaxine, is their lack of significant affinity for several key receptors. In vitro studies have demonstrated that venlafaxine and ODV have no meaningful affinity for muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors. wikidoc.orghres.cae-lactancia.orgfda.gov This lack of interaction at these receptors is believed to be responsible for the absence of certain side effects commonly associated with other classes of antidepressants, such as tricyclic antidepressants. iarc.fre-lactancia.org While specific binding studies on this compound are not as extensively reported, it is understood to share this characteristic of the parent compound, showing no significant pharmacological activity at these receptors. srrjournals.com
In Vitro and In Vivo Studies of Neurotransmitter Activity Potentiation
The antidepressant action of the venlafaxine family of compounds is associated with their ability to potentiate neurotransmitter activity in the CNS. ncats.ioe-lactancia.org This potentiation is a direct result of inhibiting the reuptake of serotonin and norepinephrine from the synaptic cleft. nih.gov
In vitro studies confirm the mechanism of action for this compound. For example, its ability to inhibit [3H]imipramine binding demonstrates an interaction with components of the serotonergic system. ncats.io
Contribution to Therapeutic and Side Effect Profiles of Parent Compounds
This compound is a minor metabolite of the antidepressant venlafaxine. nih.govresearchgate.netiarc.fr Venlafaxine undergoes extensive metabolism in the liver, primarily through O-demethylation to form the major active metabolite, O-desmethylvenlafaxine (ODV). drugbank.comfda.govhres.ca Venlafaxine is also metabolized to a lesser extent through N-demethylation to N-desmethylvenlafaxine, which can be further metabolized to this compound. drugbank.comhres.casmpdb.ca The formation of N,O-didesmethylvenlafaxine, another minor metabolite, occurs through the metabolism of both ODV and N-desmethylvenlafaxine. drugbank.comsmpdb.ca
In vitro studies have provided some insight into the pharmacological activity of venlafaxine and its metabolites at the serotonin and norepinephrine transporters. While comprehensive comparative data for this compound is limited, available information suggests a significantly lower potency compared to venlafaxine and O-desmethylvenlafaxine.
One study investigated the inhibitory activity of this compound on the binding of [3H]imipramine to the imipramine receptor in rat brain, which is associated with the serotonin transporter. The half-maximal inhibitory concentration (IC50) was determined to be 900 nM. In comparison, venlafaxine and its major metabolite O-desmethylvenlafaxine exhibit much higher affinity for the serotonin and norepinephrine transporters.
The following table summarizes available data on the in vitro activity of venlafaxine and its metabolites.
| Compound | Transporter | IC50 (nM) | Ki (nM) |
| Venlafaxine | Serotonin Transporter (SERT) | 145 | 74 |
| Norepinephrine Transporter (NET) | 1420 | 1260 | |
| O-Desmethylvenlafaxine (ODV) | Serotonin Transporter (SERT) | 47.3 | - |
| Norepinephrine Transporter (NET) | 531.3 | - | |
| This compound | Imipramine Receptor (related to SERT) | 900 | - |
Data for Venlafaxine and O-Desmethylvenlafaxine are from various in vitro studies and may not be directly comparable due to different experimental conditions. The IC50 value for this compound is for binding to the imipramine receptor in rat brain. hres.canih.gov
Given the significantly lower potency suggested by the available data and its status as a minor metabolite, it is unlikely that this compound plays a substantial role in either the therapeutic efficacy or the adverse effect profile of venlafaxine. The primary driver of venlafaxine's clinical effects remains the combined action of the parent drug and its major active metabolite, O-desmethylvenlafaxine, on serotonin and norepinephrine reuptake.
Pharmacokinetic Studies and Profiles of N,n Didesmethylvenlafaxine
Absorption, Distribution, and Elimination Characteristics in Biological Systems
N,N-Didesmethylvenlafaxine is formed from its parent compounds, venlafaxine (B1195380) and its primary metabolites, which undergo extensive metabolism in the liver. drugbank.comfrontiersin.org While venlafaxine is well-absorbed orally, this compound is a product of this hepatic metabolism. drugbank.com
Information regarding the specific distribution of this compound in the body is limited. However, its parent compound, venlafaxine, and the major active metabolite, ODV, have a steady-state volume of distribution of 7.5 ± 3.7 L/kg and 5.7 ± 1.8 L/kg, respectively. drugbank.com
The elimination of venlafaxine and its metabolites occurs primarily through the kidneys. drugbank.com Approximately 87% of a venlafaxine dose is recovered in the urine within 48 hours. drugbank.com This includes unchanged venlafaxine, unconjugated and conjugated ODV, and other minor inactive metabolites, which would include this compound. drugbank.com Less than 5% of a desvenlafaxine (B1082) (ODV) dose is excreted as this compound in the urine. pfizermedicalinformation.comdrugbank.comhres.ca this compound can be further metabolized to N,N,O-tridesmethylvenlafaxine or be excreted as a glucuronide conjugate. nih.gov
Plasma Concentrations and Time-Course Profiles
Following the administration of venlafaxine, the plasma concentrations of its metabolites, including this compound, can be measured over time. The formation of this compound is a secondary metabolic step, occurring after the initial metabolism of venlafaxine to ODV and NDV. pharmgkb.org Therefore, its appearance in the plasma would be expected to follow that of the primary metabolites.
Studies have shown that after a single oral dose of venlafaxine, plasma concentrations of the parent drug and its major metabolite, ODV, can be tracked over several hours. researchgate.net The time to reach maximum plasma concentration (Tmax) for venlafaxine and ODV is approximately 2.15 hours. uppitysciencechick.com The specific time-course profile for this compound is less well-documented but is inherently linked to the kinetics of its precursors.
Influence of Genetic Polymorphisms on this compound Levels
The metabolism of venlafaxine is significantly influenced by genetic variations in the cytochrome P450 (CYP) enzyme system. These genetic polymorphisms can alter the rate at which venlafaxine is metabolized, thereby affecting the plasma concentrations of its metabolites, including this compound.
CYP2D6 is the primary enzyme responsible for the conversion of venlafaxine to its active metabolite, ODV. pharmgkb.orgnih.gov Genetic polymorphisms in the CYP2D6 gene can lead to different metabolizer phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). pharmgkb.org
In individuals who are CYP2D6 poor metabolizers, the primary metabolic pathway to ODV is impaired. pharmgkb.org This leads to higher plasma concentrations of venlafaxine and a shift towards alternative metabolic pathways, resulting in increased formation of N-desmethylvenlafaxine (NDV) and subsequently this compound. diva-portal.orgpharmgkb.org Studies have shown that the metabolic pattern of venlafaxine in individuals with certain CYP2D6 genotypes, such as the CYP2D610 allele common in Asian populations, is altered, leading to higher venlafaxine levels. nih.gov
Table 1: Impact of CYP2D6 Genotype on Venlafaxine and Metabolite Ratios
| Metabolite Ratio | Influence of CYP2D6 Genotype | Reference |
|---|---|---|
| ODV/VEN | Significantly influenced by CYP2D6 genotype. | researchgate.net |
| NDV/VEN | Significantly influenced by CYP2D6 genotype. | researchgate.net |
| DDV/VEN | Significantly influenced by CYP2D6 genotype. | researchgate.net |
CYP2C19 is also involved in the metabolism of venlafaxine and its metabolites. pharmgkb.orgresearchgate.net It contributes to the N-demethylation of venlafaxine to NDV and the subsequent conversion of ODV to this compound. pharmgkb.orgresearchgate.netpharmgkb.org
CYP3A4 is another key enzyme in the metabolism of venlafaxine, primarily responsible for the N-demethylation pathway that forms NDV. diva-portal.orgpharmgkb.org It is also involved in the conversion of ODV to this compound. pgkb.orgmdpi.com
While CYP3A4 is a major enzyme in this metabolic route, the direct impact of CYP3A4 genotype on this compound levels has not been as extensively studied as that of CYP2D6. The formation of this compound from desvenlafaxine (ODV) is mediated by CYP3A4. nih.gov
Analytical Methodologies for N,n Didesmethylvenlafaxine Determination in Research
Chromatographic Techniques
Chromatography, a cornerstone of analytical chemistry, offers powerful methods for separating and quantifying N,N-Didesmethylvenlafaxine from complex biological samples. mdpi.com These techniques are favored for their high sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of venlafaxine (B1195380) and its metabolites. researchgate.net Several HPLC methods have been developed for the simultaneous determination of venlafaxine, O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and this compound (DDV). nih.govnih.gov
One such method utilized a ChromolithTM Performance RP-18e column with a mobile phase of methanol (B129727) and water (35:65, v/v) adjusted to pH 2.5, coupled with fluorescence detection (excitation at 200 nm and emission at 300 nm). nih.govnih.gov This method demonstrated good linearity for all analytes, including DDV, within a concentration range of 1-300 ng/ml, with a coefficient of determination (r²) greater than 0.998. The lower limit of quantification (LLOQ) for all analytes was established at 1 ng/ml. nih.gov
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | ChromolithTM Performance RP-18e (100 mm × 4.6 mm) |
| Mobile Phase | Methanol:Water (35:65, v/v), pH 2.5 |
| Detection | Fluorescence (λex 200 nm / λem 300 nm) |
| Flow Rate | 2 ml/min (isocratic) |
| Linearity Range | 1-300 ng/ml |
| LLOQ | 1 ng/ml |
| Internal Standard | O-desmethyldehydrovenlafaxine |
Data sourced from a study on the simultaneous determination of venlafaxine and its metabolites in human plasma. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of venlafaxine and its metabolites, including this compound. nih.govncats.io This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
A stereoselective LC-MS/MS method was developed for the determination of the enantiomers of venlafaxine and its three demethylated metabolites in human plasma and whole blood. researchgate.net This method employed a Chirobiotic V column for chromatographic separation. For N,O-didesmethylvenlafaxine, the calibration curves were linear in the range of 0.5-500 nM in plasma and 5-2000 nM in whole blood. researchgate.net The lower limit of quantification (LLOQ) for its enantiomers was between 0.25 and 0.5 nM. researchgate.net Another LC-MS/MS method for the simultaneous determination of venlafaxine and its three metabolites in human plasma used liquid-liquid extraction for sample preparation and estazolam as the internal standard. researchgate.net
Table 2: LC-MS/MS Method Validation Parameters for N,O-Didesmethylvenlafaxine
| Matrix | Linearity Range (nM) | Intra-day Precision (%) | Inter-day Precision (%) | LLOQ (nM) |
| Plasma | 0.5 - 500 | <6.3 | <9.9 | 0.25 - 0.5 |
| Whole Blood | 5 - 2000 | <15 | <19 | Not Specified |
Data adapted from a study on the stereoselective determination of venlafaxine and its metabolites. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that has been optimized for the determination of antidepressants and their metabolites, including this compound, in various biological matrices. researchgate.netugent.be A GC-MS method operating in positive ion chemical ionization mode has been validated for the analysis of these compounds in postmortem blood, brain tissue, and hair. ugent.be This method allows for the quantification of a wide range of new-generation antidepressants and their metabolites. ugent.be The use of GC-MS has shown that it is possible to determine the levels of venlafaxine and its metabolites in brain and hair even when they are not detectable in blood samples. psychiatriapolska.pl
Spectrophotometric and Spectrofluorimetric Methods
While chromatographic methods are highly prevalent, spectrophotometric and spectrofluorimetric techniques have also been explored for the analysis of venlafaxine and its metabolites. innovareacademics.in These methods are often more accessible and cost-effective, though they may offer lower sensitivity compared to mass spectrometry-based approaches. sysrevpharm.org
A spectrofluorimetric detection method coupled with HPLC has been successfully used for the simultaneous analysis of venlafaxine and its main active metabolite, O-desmethylvenlafaxine. innovareacademics.in While not directly focused on this compound, the principles of this method could potentially be adapted. The use of spectrofluorimetric detection offers enhanced sensitivity over standard UV detection. nih.gov
Electroanalytical Methods
Electroanalytical methods represent a sensitive and cost-effective approach for the determination of various drugs, including antidepressants. nih.govmdpi.com Techniques like voltammetry have been applied to the analysis of venlafaxine and its metabolites. sysrevpharm.orgnih.gov These methods are based on the electrochemical properties of the analyte, specifically its oxidation or reduction at an electrode surface. mdpi.com
Adsorptive stripping voltammetry, for instance, has been used for the determination of venlafaxine and desvenlafaxine (B1082). sysrevpharm.org The development of modified electrodes, such as those incorporating nanomaterials, has further enhanced the sensitivity and selectivity of these methods. researchgate.netmdpi.comresearchgate.net While specific applications for this compound are less documented, the electroactive nature of the venlafaxine molecule and its other metabolites suggests the potential for developing dedicated electroanalytical methods for this compound as well. nih.gov
Bioanalytical Method Validation for Biological Matrices (e.g., plasma, urine, brain tissue)
The validation of bioanalytical methods is a critical requirement to ensure the reliability and accuracy of data obtained from biological samples. According to regulatory guidelines, key validation parameters include accuracy, precision, selectivity, stability, recovery, and the lower limit of quantification (LLOQ). nih.govmdpi.com
For the analysis of this compound, methods have been validated in various matrices. In a stereoselective LC-MS/MS method, validation was performed in both human plasma and whole blood. researchgate.net The intra-day and inter-day precision for N,O-didesmethylvenlafaxine in plasma were found to be less than 6.3% and 9.9%, respectively. researchgate.net In an HPLC-fluorescence method, the accuracy for all analytes, including this compound, was between 92.7% and 108.1%, with precision values below 14.1%. nih.gov The absolute recovery of all analytes from plasma was between 85.0% and 95.7%. nih.gov
In a study involving fish, this compound was detected in brain and plasma, although at levels below the quantification limit in plasma. csic.es However, analytical challenges were noted for liver samples due to very low recovery (<10%) after sample preparation. csic.es This highlights the importance of matrix-specific validation.
Table 3: Bioanalytical Method Validation Summary for this compound
| Matrix | Method | Accuracy (%) | Precision (%) | Recovery (%) | LLOQ |
| Human Plasma | HPLC-Fluorescence | 92.7 - 108.1 | < 14.1 | 85.0 - 95.7 | 1 ng/ml |
| Human Plasma | LC-MS/MS | Not Specified | < 9.9 | Not Specified | 0.25 - 0.5 nM |
| Fish Brain | UPLC-QqLIT | Not Specified | Not Specified | Not Specified | Not Specified |
| Fish Plasma | UPLC-QqLIT | Not Specified | Not Specified | Not Specified | < 1.68 ng/ml |
| Fish Liver | UPLC-QqLIT | Not Specified | Not Specified | < 10 | Not Applicable |
Data compiled from various bioanalytical method validation studies. nih.govresearchgate.netcsic.es
Stereoselective Analytical Methods for Enantiomeric Forms
The analysis of this compound must account for its chiral nature, as it exists as a pair of enantiomers, (R)- and (S)-N,N-didesmethylvenlafaxine. These stereoisomers can exhibit different pharmacological and toxicological profiles, making their separation and individual quantification crucial in research settings. The primary analytical techniques employed for the stereoselective determination of this compound and other venlafaxine metabolites are chiral liquid chromatography, most commonly coupled with tandem mass spectrometry (LC-MS/MS), and capillary electrophoresis (CE). acs.orgscite.ainih.gov
The development of these methods is essential for accurately characterizing the metabolism and pharmacokinetic profiles of venlafaxine's individual enantiomers. nih.govresearchgate.net Research has shown that the metabolism of venlafaxine is stereoselective. diva-portal.orgmdpi.com Specifically, the formation of N,O-didesmethylvenlafaxine can be catalyzed by the cytochrome P450 enzyme CYP2D6, which may exhibit stereoselectivity towards the (R)-enantiomer of the parent compound or its metabolites. researchgate.netdiva-portal.org
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A robust and widely cited method for the simultaneous determination of the enantiomers of venlafaxine and its three demethylated metabolites, including this compound, utilizes liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netmdpi.com This approach offers high sensitivity and selectivity, allowing for quantification in complex biological matrices such as human plasma and whole blood. nih.govresearchgate.net
A key component of this methodology is the use of a chiral stationary phase (CSP) capable of distinguishing between the enantiomers. The vancomycin-based Chirobiotic V column has proven effective for this separation. nih.govresearchgate.netmdpi.com The method involves solid-phase extraction (SPE) for sample clean-up prior to chromatographic analysis. nih.govresearchgate.net
Detailed findings from a validated study by Kingbäck et al. (2010) highlight the performance of this LC-MS/MS method for analyzing the enantiomers of this compound (referred to as N,O-didesmethylvenlafaxine in the study). nih.govpsychiatriapolska.pl The method was successfully applied to determine the concentrations of these analytes in plasma from patients and in postmortem whole blood samples. nih.gov
Table 1: LC-MS/MS Method Parameters for Stereoselective Analysis of this compound
| Parameter | Details |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Chiral Column | Chirobiotic V (250 mm x 2.1 mm) |
| Sample Preparation | Solid Phase Extraction (SPE) |
| Biological Matrices | Human Plasma, Whole Blood |
| Total Run Time | 35 minutes |
| Source: nih.govresearchgate.net |
Table 2: Performance of Stereoselective LC-MS/MS Method for this compound Enantiomers
| Parameter | Human Plasma | Whole Blood |
| Calibration Curve Range | 0.5–500 nM | 5–2000 nM |
| Lower Limit of Quantification (LLOQ) | 0.5 nM | Not Specified (LLOQ for other analytes as low as 0.25 nM) |
| Intra-day Precision (%RSD) | <6.3% | <15% |
| Inter-day Precision (%RSD) | <9.9% | <19% |
| Source: nih.govresearchgate.net |
Capillary Electrophoresis (CE)
Capillary electrophoresis represents an alternative approach for the chiral separation of venlafaxine and its metabolites. nih.gov CE methods often utilize chiral selectors, which are additives to the background electrolyte (BGE) that form transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities and thus, separation. sbq.org.brmdpi.com
For venlafaxine and its metabolites, cyclodextrins (CDs) and their derivatives are commonly used as chiral selectors. sbq.org.brmdpi.comnih.gov Studies have demonstrated successful enantioseparation using:
A mixture of carboxymethyl-β-cyclodextrin (CM-β-CD) and α-cyclodextrin in a phosphate (B84403) buffer (pH 2.0). sbq.org.br
Phosphated γ-cyclodextrin in a phosphate buffer (pH 2.5). nih.gov
Carboxymethyl-β-cyclodextrin (CM-β-CD) alone at pH 2.5. mdpi.comresearchgate.net
While these CE methods have been optimized for venlafaxine and its primary metabolite O-desmethylvenlafaxine, the principles are applicable to other chiral metabolites like this compound. sbq.org.brnih.govcsic.es For instance, a CE method coupled with dispersive liquid-liquid microextraction (DLLME) was validated for the enantiomers of N-desmethylvenlafaxine and O-desmethylvenlafaxine, achieving a limit of quantification of 75 ng/mL for the metabolite enantiomers. sbq.org.br
Table 3: Capillary Electrophoresis Conditions for Chiral Separation of Venlafaxine Metabolites
| Parameter | Details |
| Technique | Capillary Electrophoresis (CE) |
| Chiral Selector | Carboxymethyl-β-cyclodextrin (CM-β-CD) and α-cyclodextrin |
| Background Electrolyte | 50 mmol L-1 Sodium Phosphate Buffer (pH 2.0) |
| Applied Voltage | +20 kV |
| Capillary Temperature | 20 °C |
| Sample Preparation | Dispersive Liquid-Liquid Microextraction (DLLME) |
| Source: sbq.org.br |
Preclinical and Translational Research Involving N,n Didesmethylvenlafaxine
In Vivo Models of Depression and Anxiety
There is a notable lack of direct research on the effects of N,N-Didesmethylvenlafaxine in established in vivo models of depression and anxiety. While the parent drug, venlafaxine (B1195380), and its major active metabolite, O-desmethylvenlafaxine, have been extensively studied in this context, the specific pharmacological activities of this compound in these models have not been thoroughly elucidated in publicly available scientific literature.
In one study, this compound was found to inhibit the binding of [3H]imipramine to the imipramine (B1671792) receptor in the rat brain, with an IC50 value of 900 nM. ncats.io
Studies in Animal Models (e.g., mice, rats)
Research focusing specifically on the behavioral and physiological effects of this compound in animal models such as mice and rats is limited. One study on the metabolic disposition of venlafaxine in various species, including mice and rats, identified N,O-didesmethyl-venlafaxine glucuronide as a major urinary metabolite in mice. nih.gov This indicates that this compound is produced in these animal models, though its specific pharmacological actions were not the focus of this research. nih.gov
Brain Penetration and Distribution Studies
The ability of a compound to cross the blood-brain barrier is crucial for its psychoactive effects. While direct studies on the brain penetration of this compound are not abundant, research on the distribution of venlafaxine and its metabolites provides some insight. In a study involving freely moving mice, the extracellular concentrations of venlafaxine and its major metabolite O-desmethylvenlafaxine were measured in the brain via microdialysis. researchgate.net However, specific data for this compound was not provided in this particular study. researchgate.net
Investigations into Potential for Abuse
The potential for abuse of venlafaxine has been a subject of discussion, with some reports describing amphetamine/ecstasy-like effects at high doses, colloquially termed "baby ecstasy". nih.gov This has been anecdotally linked to venlafaxine's capacity to increase dopaminergic turnover at high concentrations. nih.gov
However, there is a lack of specific preclinical or clinical studies investigating the abuse potential of this compound itself. The European Monitoring Agency (EMA) Adverse Drug Reactions database has been analyzed for misuse, abuse, and dependence associated with venlafaxine, but the contribution of its individual metabolites to these adverse events has not been delineated. nih.govnih.gov
Synthetic Chemistry Approaches and Impurity Control of N,n Didesmethylvenlafaxine
Synthesis Routes for N,N-Didesmethylvenlafaxine as an Intermediate or Impurity
The primary route to synthesizing this compound involves the reduction of a nitrile precursor. This process establishes the core structure of the molecule, which is subsequently methylated to yield Venlafaxine (B1195380).
The synthesis typically begins with the condensation of 4-methoxyphenylacetonitrile (B141487) and cyclohexanone, which forms the key intermediate 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (B17164). newdrugapprovals.org This cyano-intermediate is then subjected to catalytic hydrogenation to reduce the nitrile group (-CN) to a primary amine (-CH₂NH₂), yielding this compound. newdrugapprovals.orgresearchgate.net
Commonly used catalysts for this reduction include Raney nickel or rhodium on alumina, under hydrogen pressure. newdrugapprovals.orgresearchgate.net The reaction transforms the cyano-intermediate into the desired primary amine, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (this compound). newdrugapprovals.org This compound is then isolated before proceeding to the next synthetic step, which is typically N-methylation. google.comgoogleapis.com
| Step | Reactant(s) | Reagents/Catalyst | Product | Role of this compound |
| 1 | 4-methoxyphenylacetonitrile, Cyclohexanone | Base (e.g., Sodium Methoxide) | 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | Not yet formed |
| 2 | 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | H₂, Raney Nickel or Rhodium on Alumina | This compound | Product (Intermediate) |
| 3 | This compound | Formaldehyde (B43269), Formic Acid | Venlafaxine | Reactant (Intermediate) |
As an impurity, this compound arises from the incomplete N-methylation of this intermediate during the synthesis of Venlafaxine. If the methylation reaction does not proceed to completion, unreacted this compound will remain in the reaction mixture and may be carried through to the final pharmaceutical product.
Strategies for Controlling Formation during Venlafaxine Synthesis
Controlling the levels of this compound is critical to ensure the purity and quality of the final Venlafaxine active pharmaceutical ingredient (API). Control strategies focus on optimizing the N-methylation step and exploring alternative synthetic pathways that minimize its formation.
The most common method for converting this compound to Venlafaxine is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid for reductive methylation of the primary amine. newdrugapprovals.orggoogle.com Several factors can lead to incomplete reaction and the persistence of this compound as an impurity:
Stoichiometry: Insufficient amounts of the methylating agents (formaldehyde and formic acid) can lead to incomplete conversion.
Reaction Conditions: Sub-optimal temperature or reaction time can hinder the reaction's progress. The reaction is often run at reflux for several hours to ensure completion. google.com
By-product Formation: The formation of by-products, such as spiro venlafaxine, can complicate the reaction and purification process. googleapis.com
To mitigate these issues, specific strategies are employed. One approach involves the use of a formic acid salt, such as a metal or ammonium (B1175870) salt, in the reaction mixture. This has been found to accelerate the conversion and reduce the formation of undesirable by-products, leading to a higher yield and cleaner product profile. googleapis.com
Alternative synthetic routes have been developed to bypass the isolation of this compound, thereby reducing its potential as an impurity. Some patented processes describe a single-step synthesis of Venlafaxine directly from the cyano-intermediate. google.com This is achieved by reacting 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile with dimethylamine (B145610) in the presence of a transition metal catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. google.com This one-pot reductive amination process avoids the separate methylation step and thus prevents the formation of this compound as a process impurity. google.com
Characterization of this compound in Pharmaceutical Formulations
The detection and quantification of this compound (often designated as Venlafaxine EP Impurity C) in pharmaceutical formulations are essential for quality control. ncats.io High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose. sysrevpharm.orgresearchgate.net
HPLC methods, typically with UV detection, are employed to separate Venlafaxine from its related substances, including this compound. sysrevpharm.org The separation is usually achieved on a reverse-phase column (e.g., C18). The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net The detection wavelength is typically set near the UV maximum of Venlafaxine, around 225 nm. sysrevpharm.orgresearchgate.net
For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods have been developed. These methods are particularly useful for detecting trace levels of impurities. sysrevpharm.orgnih.gov LC-MS/MS provides structural confirmation of the impurity and allows for very low limits of quantification. sysrevpharm.org
Below is a table summarizing typical analytical conditions for the characterization of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Stationary Phase (Column) | Reverse-phase (e.g., C18, 250 mm x 4.6 mm) | Reverse-phase (e.g., C18) or Chiral Column |
| Mobile Phase | Buffered aqueous solution with acetonitrile/methanol | Buffered aqueous solution with acetonitrile/methanol |
| Detection | UV detector at ~225 nm | Mass spectrometer (e.g., tandem quadrupole) |
| Mode | Isocratic or Gradient | Isocratic or Gradient |
| Quantitation Limit | Typically in the µg/mL range | Typically in the ng/mL range or lower sysrevpharm.org |
These analytical methods are validated for specificity, linearity, accuracy, and precision to ensure they are suitable for their intended purpose in quality control laboratories. researchgate.net
Future Research Directions and Unanswered Questions
Comprehensive Elucidation of Pharmacological Effects and Receptor Interactions
The current understanding of N,N-Didesmethylvenlafaxine's pharmacological activity is limited, with most literature classifying it as a less potent or inactive metabolite compared to its parent compounds. clinpgx.orgnewdrugapprovals.org However, a complete pharmacological profile is essential for a full safety and efficacy assessment of venlafaxine (B1195380).
Future research should systematically investigate the binding affinity and functional activity of this compound across a wide array of neuroreceptors. While some initial data exists, indicating weak interaction with specific receptors, these findings are not comprehensive. ncats.ioncats.io A thorough screening would clarify whether it possesses any clinically relevant activity, even if weaker than the parent drug. Understanding its selectivity for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters is a critical starting point. clinpgx.org
Key Unanswered Questions:
What is the complete receptor binding profile of this compound at physiologically relevant concentrations?
Does it exhibit agonist, antagonist, or modulatory activity at any of these receptors?
Could its pharmacological effects become significant in specific patient populations, such as those with genetic polymorphisms affecting venlafaxine metabolism? nih.gov
| Receptor/Target | Reported Interaction of this compound |
| Imipramine (B1671792) Receptor | Inhibited binding of [3H]imipramine in rat brain with an IC50 value of 900 nM. ncats.io |
| Alpha-1a adrenergic receptor | Listed as an antagonist. ncats.io |
This table summarizes the limited publicly available data on the receptor interactions of this compound, highlighting the need for more extensive research.
In-depth Studies on Clinical Significance and Contribution to Patient Outcomes
The clinical significance of this compound is largely unknown, presumed to be minimal due to its low concentrations and perceived weak activity. clinpgx.org However, the therapeutic response and side-effect profile of venlafaxine exhibit significant inter-individual variability, which is not fully explained by the kinetics of venlafaxine and ODV alone. clinpgx.org
Key Unanswered Questions:
Do the plasma concentrations of this compound correlate with specific therapeutic or adverse effects of venlafaxine treatment?
In CYP2D6 poor metabolizers, does the metabolic shunting towards N-demethylation pathways lead to clinically significant levels of this compound?
Could this metabolite contribute to the side-effect profile, even if it does not contribute significantly to the therapeutic effect?
Advanced Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling
The development of advanced, comprehensive PK/PD models that incorporate the entire metabolic pathway of venlafaxine—including N-desmethylvenlafaxine, N,O-didesmethylvenlafaxine, and this compound—is a critical next step. clinpgx.org Physiologically based pharmacokinetic (PBPK) models, in particular, could help predict how factors like genetic polymorphisms in various CYP enzymes (e.g., CYP2D6, CYP2C19, CYP3A4) and drug-drug interactions influence the concentrations of all metabolites. nih.govjst.go.jp Such models would be invaluable for personalizing venlafaxine therapy and predicting outcomes in diverse patient populations.
Key Unanswered Questions:
How can existing PK/PD models be expanded to accurately describe the formation and elimination kinetics of this compound?
What is the quantitative impact of genetic variations in CYP2C19 and CYP3A4 on the plasma levels of this metabolite?
Can a comprehensive PBPK model predict the accumulation of this compound under specific clinical scenarios, such as renal or hepatic impairment?
Role in Environmental Fate and Biodegradation of Venlafaxine
The presence of pharmaceuticals and their metabolites in the environment is a growing concern. Venlafaxine and its primary metabolites are frequently detected in municipal wastewater and surface waters, indicating incomplete removal by conventional treatment processes. nih.gove3s-conferences.orgresearchgate.netepa.gov As a known transformation product of venlafaxine, this compound is part of this environmental footprint. nih.gov
Future research must focus on the environmental fate of this compound. This includes quantifying its presence in wastewater treatment plant influents and effluents, surface waters, and even drinking water sources. researchgate.net Studies are needed to determine its persistence, potential for bioaccumulation in aquatic organisms, and ecotoxicity. mdpi.com Understanding the biodegradation pathways of venlafaxine and all its metabolites is essential for developing more effective wastewater treatment strategies and mitigating potential environmental risks.
Key Unanswered Questions:
What are the typical concentrations of this compound in various environmental compartments?
What is its environmental half-life and what are its ultimate degradation products?
Does this compound pose a toxicological risk to aquatic ecosystems?
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
Accurate measurement of drug metabolites, especially those present at low concentrations, is fundamental to both clinical and environmental research. alwsci.comnih.gov Current analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are capable of detecting this compound in biological and environmental matrices. nih.govnih.gov
However, there is a continuous need for innovation in analytical chemistry to enhance the sensitivity, specificity, and efficiency of these methods. sysrevpharm.orgresearchgate.net Future research should focus on developing ultra-sensitive techniques that can reliably quantify trace levels of this compound. This could involve the refinement of sample extraction procedures, the use of high-resolution mass spectrometry, or the development of novel immunoassays. researchgate.netacs.org Such advancements would enable more precise pharmacokinetic studies and more accurate environmental risk assessments. A recent study successfully developed a multiplexed LC-MS/MS method to quantify venlafaxine and all four of its metabolites, including this compound, demonstrating the feasibility and utility of such comprehensive analytical approaches. nih.gov
Key Unanswered Questions:
Can the limits of detection and quantification for this compound be improved to better assess its presence in trace amounts?
Can high-throughput analytical methods be developed to facilitate large-scale clinical and environmental monitoring studies?
Are there unique challenges, such as metabolite instability or matrix effects, that need to be overcome for the accurate analysis of this compound in diverse sample types?
Q & A
Q. What is the structural and functional role of N,N-Didesmethylvenlafaxine in Venlafaxine metabolism?
this compound is a primary metabolite of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). It forms through sequential demethylation of the parent drug and retains partial pharmacological activity. Analytical workflows for its identification include untargeted metabolomics coupled with LC-MS/MS, as demonstrated in the GNPS Drug Library, which captures metabolite spectra from in vitro microsomal assays . Structural confirmation requires comparison with certified reference standards (e.g., CAS 93413-77-5) to validate purity ≥98% .
Q. What methodologies are recommended for detecting and quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS is standard for quantification. For example, USP monographs for Venlafaxine specify impurity profiling using gradient elution (e.g., mobile phase: phosphate buffer and acetonitrile) with a detection limit of 0.05% for related substances . Calibration curves should be validated using spiked plasma/serum samples, with attention to matrix effects and recovery rates. Partial least squares (PLS) regression can address inter-batch variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?
Discrepancies in half-life or bioavailability often arise from differences in metabolic enzyme activity (e.g., CYP2D6 polymorphisms) or assay sensitivity. To mitigate this:
Q. What experimental strategies optimize the synthesis of this compound for in vitro studies?
Synthesis involves selective demethylation of Venlafaxine using liver microsomes or recombinant CYP450 enzymes. Key considerations:
- Validate reaction completeness via NMR (e.g., loss of methyl group signals at δ 2.3–2.7 ppm).
- Purify via preparative HPLC with a C18 column and 0.1% formic acid buffer.
- Confirm purity using differential scanning calorimetry (DSC) and mass spectrometry .
Q. How should researchers design in vitro assays to profile this compound’s neuropharmacological activity?
- Receptor Binding Assays : Test affinity for serotonin (5-HT) and norepinephrine (NET) transporters using radiolabeled ligands (e.g., [³H]-paroxetine for 5-HT).
- Functional Activity : Measure cAMP accumulation in HEK293 cells expressing human transporters.
- Safety Profiling : Assess off-target effects using hERG channel assays and cytotoxicity screens (e.g., MTT assay in hepatic cell lines) .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use PPE (nitrile gloves, lab coats, ANSI-approved goggles) to prevent dermal/ocular exposure.
- Store at 2–8°C in airtight containers under nitrogen to prevent degradation.
- Dispose of waste via licensed biohazard contractors, adhering to EPA guidelines for amine-containing compounds .
Q. How can researchers ensure data reproducibility in metabolite identification studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
